3-(2-hydroxyethyl)-1,3-benzothiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-(2-hydroxyethyl)-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c11-6-5-10-7-3-1-2-4-8(7)13-9(10)12/h1-4,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUHYKDOHNEIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297492 | |
| Record name | 3-(2-Hydroxyethyl)-1,3-benzothiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21344-50-3 | |
| Record name | NSC116338 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116338 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-Hydroxyethyl)-1,3-benzothiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Procedure
A stirred solution of 2-hydroxybenzothiazole (151.2 g, 1.0 mol), aqueous potassium hydroxide (85%, 66 g, 1.0 mol), and water (300 mL) is treated with 2-chloroethanol (88.6 g, 1.1 mol) in one portion. The mixture is heated at 90–100°C for 5 hours, followed by stirring at 25–30°C for 18 hours. Cooling to 0–10°C precipitates the product, which is isolated by filtration and air-dried. Recrystallization from toluene yields pure this compound (98% yield).
Table 1: Reaction Parameters and Outcomes
| Parameter | Value |
|---|---|
| Starting Material | 2-Hydroxybenzothiazole |
| Alkylating Agent | 2-Chloroethanol |
| Base | Potassium Hydroxide (KOH) |
| Solvent | Water |
| Temperature | 90–100°C (5 h), 25–30°C (18 h) |
| Yield | 98% |
| Purity (Post-Recrystallization) | >99% (by elemental analysis) |
Mechanistic Insights
The reaction proceeds via a nucleophilic substitution mechanism:
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Deprotonation : KOH deprotonates the hydroxyl group of 2-hydroxybenzothiazole, generating a phenoxide intermediate.
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Alkylation : The phenoxide attacks the electrophilic carbon of 2-chloroethanol, displacing chloride and forming the N-2-hydroxyethyl bond.
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Cyclization : Intramolecular esterification yields the stable benzothiazol-2(3H)-one ring.
Analytical Validation
Post-recrystallization, the product exhibits a melting point of 94–95°C. Elemental analysis confirms composition:
Alternative Synthetic Approaches
While the alkylation method dominates literature, other routes are theorized based on benzothiazole chemistry:
Reductive Amination of 2-Ketobenzothiazole
Hypothetically, 2-ketobenzothiazole could react with ethanolamine under reductive conditions (e.g., NaBH₃CN). However, no experimental data validates this route for the target compound.
Ring-Closing Metathesis
Transition-metal-catalyzed metathesis of N-allyl benzothiazole precursors remains unexplored but presents a potential avenue for stereocontrolled synthesis.
Industrial Scalability and Process Optimization
The described alkylation method is preferred for scale-up due to:
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Cost Efficiency : 2-Chloroethanol ($21.53/50 mL) and 2-hydroxybenzothiazole ($10.00/1 g) are commercially available.
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Minimal Purification : Filtration avoids chromatography, reducing time and solvent use.
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Safety : Aqueous conditions mitigate risks associated with volatile organic solvents.
Challenges and Limitations
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Byproduct Formation : Excess 2-chloroethanol may lead to di-alkylated impurities, necessitating precise stoichiometry.
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Temperature Sensitivity : Prolonged heating above 100°C risks decomposition, requiring strict thermal control.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyethyl)-1,3-benzothiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The hydroxyethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
3-(2-hydroxyethyl)-1,3-benzothiazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyethyl)-1,3-benzothiazol-2(3H)-one involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to modulation of their activity. The hydroxyethyl group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyethyl)benzothiazole
- 3-(2-hydroxyethyl)-2,4-(1H,3H)-quinazoline-dione
- 4-(2-hydroxyethyl)phenol
Uniqueness
3-(2-hydroxyethyl)-1,3-benzothiazol-2(3H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxyethyl group enhances its solubility and reactivity, making it a valuable compound in various applications.
Biological Activity
3-(2-hydroxyethyl)-1,3-benzothiazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzothiazole core with a hydroxyethyl substituent, which enhances its solubility and reactivity. The structural formula is as follows:
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.
The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways, leading to cell death .
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa and HCT116. The following table summarizes the IC50 values obtained from cytotoxicity assays:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 5.0 |
| HCT116 | 4.5 |
These results suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
The mechanism of action for this compound involves its interaction with specific molecular targets within cells:
- Enzyme inhibition : The compound acts as an inhibitor of certain kinases involved in cancer cell growth.
- Reactive oxygen species (ROS) generation : It may induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
-
Study on Antimicrobial Activity :
- Conducted against multiple bacterial strains.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus.
-
Anticancer Efficacy :
- In a study involving HeLa cells, treatment with the compound resulted in a significant reduction in cell viability after 72 hours.
- Flow cytometry analysis confirmed increased apoptosis rates upon treatment with concentrations above 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
